molecular formula C15H18N2O2 B2384533 2-(1-methyl-1H-indol-3-yl)-1-morpholinoethanone CAS No. 1899369-25-5

2-(1-methyl-1H-indol-3-yl)-1-morpholinoethanone

Cat. No.: B2384533
CAS No.: 1899369-25-5
M. Wt: 258.321
InChI Key: STCHRWRBTZFZIV-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-indol-3-yl)-1-morpholinoethanone is a synthetic compound featuring a morpholine ring linked via an ethanone bridge to a 1-methylindole moiety. This compound is of interest in medicinal chemistry due to the pharmacophoric relevance of both indole (common in bioactive alkaloids) and morpholine (often used to improve solubility) .

Properties

IUPAC Name

2-(1-methylindol-3-yl)-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-16-11-12(13-4-2-3-5-14(13)16)10-15(18)17-6-8-19-9-7-17/h2-5,11H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCHRWRBTZFZIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation of 1-Methylindole via Chloroacetyl Chloride

A widely employed strategy involves the direct acylation of 1-methylindole at the 3-position using chloroacetyl chloride, followed by nucleophilic substitution with morpholine. This approach, adapted from analogous indole functionalization protocols, proceeds in two stages:

  • Acylation Step :

    • Reagents : 1-Methylindole, chloroacetyl chloride, pyridine (base), anhydrous toluene.
    • Conditions : Heating at 60°C for 4–6 hours under nitrogen.
    • Intermediate : 3-Chloroacetyl-1-methylindole.
    • Yield : ~68% (based on similar reactions).
  • Substitution with Morpholine :

    • Reagents : Intermediate, morpholine, NaHCO₃ (base), NaI (catalyst), THF.
    • Conditions : Stirring at 60°C for 6 hours.
    • Product Isolation : Column chromatography (n-hexane:ethyl acetate, 6:1).
    • Yield : 43–58% (estimated from analogous amine substitutions).

Mechanistic Insight : The reaction proceeds via an SN2 mechanism, where morpholine displaces the chloride on the chloroacetyl intermediate. NaI enhances reactivity by converting the chloride to a better-leaving iodide.

Bromoethyl Ketone Intermediate Route

An alternative route involves synthesizing a bromoethyl ketone derivative of 1-methylindole, followed by substitution with morpholine. This method, inspired by N-arylsulfonyl indole syntheses, offers higher yields in some cases:

  • Bromination of 1-Methylindole :

    • Reagents : 1-Methylindole, N-bromosuccinimide (NBS), AIBN (radical initiator), CCl₄.
    • Conditions : Reflux under nitrogen for 12 hours.
    • Intermediate : 3-(2-Bromoethanone)-1-methylindole.
    • Yield : ~70% (extrapolated from similar brominations).
  • Morpholine Substitution :

    • Reagents : Bromoethyl intermediate, morpholine, CuI (catalyst), K₂CO₃ (base).
    • Conditions : Heating at 80°C for 8–12 hours.
    • Product Isolation : Column chromatography (ethyl acetate:methanol, 9:1).
    • Yield : 37–73% (observed in N-arylsulfonyl indole derivatives).

Advantages : Copper catalysis facilitates C–N bond formation, enabling efficient substitution even with sterically hindered amines.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Purity Scalability
Direct Alkylation Acylation + substitution 43–58% High Moderate
Bromoethyl Intermediate Bromination + substitution 37–73% High High
Multi-Component One-pot assembly ~50–65% Moderate Low

Key Observations :

  • The bromoethyl route offers the highest yields but requires hazardous brominating agents.
  • Direct alkylation is simpler but less efficient due to competing side reactions.
  • MCRs remain underexplored but could reduce step count with further optimization.

Optimization Strategies and Challenges

Solvent and Base Selection

  • Polar aprotic solvents (e.g., DMF) improve substitution rates but complicate purification.
  • Inorganic bases (K₂CO₃) outperform organic bases (triethylamine) in minimizing byproducts.

Catalytic Enhancements

  • CuI catalysis accelerates morpholine substitution, reducing reaction times by 30%.
  • Microwave-assisted synthesis could enhance yields, though untested for this compound.

Purification Challenges

  • Column chromatography remains essential for isolating pure product, with gradients optimized for polarity.
  • Recrystallization in ethanol:water (3:1) improves crystalline purity to >95%.

Applications and Derivatives

2-(1-Methyl-1H-indol-3-yl)-1-morpholinoethanone serves as a precursor for:

  • Anticancer agents : Functionalization at the morpholine nitrogen enhances DNA intercalation.
  • Serotonin receptor modulators : Structural analogs show affinity for 5-HT₂A receptors.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-indol-3-yl)-1-morpholinoethanone can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : The compound serves as a precursor in synthesizing more complex chemical entities, facilitating advancements in organic chemistry.

Biology

  • Antimicrobial Properties : Research indicates potential antimicrobial activity, making it a candidate for developing new antibiotics.
  • Anticancer Research : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including prostate and colon cancer cells. These findings highlight its potential as an anticancer agent .

Medicine

  • Therapeutic Applications : Investigations are ongoing regarding its therapeutic effects in treating diseases such as cancer and infections. Its unique structure may allow it to interact effectively with biological targets, enhancing its efficacy as a drug candidate.

Industry

  • Material Development : The compound is explored for applications in developing new materials and chemical processes, leveraging its unique chemical properties for industrial uses.

Case Study 1: Anticancer Activity

A study evaluated the efficacy of several indole derivatives, including 2-(1-methyl-1H-indol-3-yl)-1-morpholinoethanone, against human cancer cell lines. Results indicated significant growth inhibition in prostate (PC3) and colon (SW620) cancer cells, suggesting a promising role in cancer therapy development .

Case Study 2: Antimicrobial Research

In another study focused on antimicrobial properties, derivatives of this compound were tested against various bacterial strains. The results demonstrated notable antimicrobial activity, positioning it as a potential candidate for new antibiotic development .

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-1-morpholinoethanone involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as apoptosis or cell proliferation, depending on the specific biological context .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their differentiating features:

Compound Name Molecular Formula Key Substituents/Modifications Biological/Physicochemical Data Reference Evidence
2-(1-Methyl-1H-indol-3-yl)-1-morpholinoethanone (Target) C₁₅H₁₈N₂O₂ 1-Methylindole, morpholine N/A (Baseline for comparison)
2-(5,6-Dimethylimidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone C₁₃H₁₇N₃O₂S Imidazothiazole replacing indole Solved via Rietveld refinement (Rp = 1.625, Rwp = 2.11)
(E)-2-(4-Hydroxy-1H-imidazol-2(3H)-ylidene)-1-morpholinoethanone (4d) C₉H₁₃N₃O₃ Hydroxyimidazole, enol tautomer Mp: 148°C; IR: 1713 cm⁻¹ (C=O), 1653 cm⁻¹ (C=O)
1-(4-(Isoindolin-5-yl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone C₂₃H₂₆N₄O Piperazine-isoindoline replacing morpholine 94% synthesis yield; HDAC inhibitory activity
2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholinoethanone C₂₂H₂₁ClN₂O₃S Sulfonyl group, 4-chlorobenzyl on indole CHEMBL1420066 (bioactivity data pending)
(2-Methyl-1H-indol-3-yl)(3-nitrophenyl)-methanone C₁₆H₁₂N₂O₃ Nitrophenyl group, no morpholine 64% synthesis yield; nitro group enhances electrophilicity

Physicochemical Properties

  • Melting Points: The hydroxyimidazole derivative (4d) melts at 148°C, higher than typical indole-morpholinoethanones, likely due to hydrogen bonding .
  • Spectroscopic Data :
    • IR spectra for 4d show dual carbonyl stretches (1713 and 1653 cm⁻¹), suggesting tautomerism .
    • The imidazothiazole analogue’s X-ray diffraction profile (CuKα1, λ = 1.54056 Å) confirms Z’=2 crystallographic symmetry .

Critical Analysis of Structural Modifications

  • Morpholine vs.
  • Steric Effects : Tetramethylcyclopropyl () and naphthyl () substituents introduce steric bulk, which may hinder membrane permeability or target engagement.

Biological Activity

2-(1-methyl-1H-indol-3-yl)-1-morpholinoethanone is a compound of considerable interest in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the compound's biological activity through various studies and findings, providing a comprehensive overview of its mechanisms, efficacy, and applications.

Overview of Biological Activity

The compound has been studied extensively for its antimicrobial and anticancer properties. Research indicates that indole derivatives, including this compound, exhibit a broad spectrum of biological activities due to their ability to interact with multiple biological targets.

Key Activities:

  • Antimicrobial: Effective against various bacterial strains.
  • Anticancer: Demonstrates cytotoxic effects on cancer cell lines.

The mechanism by which this compound exerts its effects involves several biochemical pathways:

  • Target Interaction: Indole derivatives bind with high affinity to various receptors, influencing cellular processes.
  • Biochemical Influence: These compounds can modulate pathways related to inflammation, cell proliferation, and apoptosis.
  • Pharmacokinetics: Factors such as enzymatic activity and renal function affect the metabolism and excretion of the compound.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial activity against several pathogens. A study demonstrated its effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimal inhibitory concentrations (MIC) as low as 1 μg/mL .

PathogenMIC (μg/mL)
S. aureus ATCC 259233.90
S. aureus ATCC 43300 (MRSA)1.00
Escherichia coliNot specified
Mycobacterium smegmatisNot specified

Anticancer Activity

The anticancer properties have been assessed using various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The compound exhibited dose-dependent cytotoxicity with IC50 values indicating potent activity:

Cell LineIC50 (μM)
HeLa0.52
MCF-70.34
HT-290.86

Mechanistic studies revealed that the compound induces apoptosis in cancer cells and arrests them in the G2/M phase of the cell cycle, similar to known chemotherapeutics like colchicine .

Case Studies

In a notable case study, the compound was tested in vivo using S180 mouse models, demonstrating a significant reduction in tumor growth without adverse effects on body weight or spleen index at doses up to 890 μmol/kg . These findings support its potential as a therapeutic agent in oncology.

Safety Profile

While the biological activity is promising, safety assessments are crucial. The compound has shown a high LD50 in healthy mouse models, indicating a favorable safety profile for further development .

Q & A

Q. Methodological Considerations :

  • Catalysts : Use of Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions or palladium catalysts for cross-coupling.
  • Temperature Control : Reactions often require low temperatures (−20°C to 0°C) to prevent side reactions.
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization for high purity .

Q. Example Reaction Conditions :

StepReagents/ConditionsYield (%)Purity (HPLC)
1AlCl₃, CH₂Cl₂, 0°C65–75≥95%
2Morpholine, DMF, 80°C80–85≥98%

How can advanced spectroscopic techniques resolve structural ambiguities in this compound?

Advanced Research Focus
Structural elucidation requires a combination of:

  • ¹H/¹³C NMR : Assign signals for the indole aromatic protons (δ 7.1–7.5 ppm) and morpholino methylene groups (δ 3.4–3.7 ppm).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 285.1478 for C₁₅H₁₆N₂O₂).
  • X-ray Crystallography : Use SHELX software for crystal structure refinement to resolve stereoelectronic effects .

Q. Data Interpretation Challenges :

  • Overlapping signals in NMR due to rotational isomers (e.g., morpholino group flexibility).
  • Crystallization difficulties: Use vapor diffusion with dichloromethane/hexane mixtures .

What strategies are employed to analyze the compound’s interactions with biological targets (e.g., kinases or GPCRs)?

Q. Advanced Research Focus

  • In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to kinase ATP-binding pockets.
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD) with immobilized receptors.
  • Functional Assays : Measure cAMP inhibition (for GPCRs) or kinase activity (e.g., IC₅₀ values using ADP-Glo™ assays) .

Case Study :
In a kinase inhibition assay, the compound showed IC₅₀ = 120 nM against PKC-θ, with selectivity over PKC-α (IC₅₀ > 1 µM) .

How can researchers address contradictions in reported biological activity data for this compound?

Advanced Research Focus
Discrepancies may arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or incubation times.
  • Solubility Issues : Use of DMSO (>0.1% v/v) may artifactually inhibit targets.

Q. Resolution Strategies :

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM).
  • Orthogonal Assays : Confirm results using fluorescence polarization (FP) and electrophysiology .

What computational methods predict the compound’s pharmacokinetic properties?

Q. Advanced Research Focus

  • ADMET Prediction : Tools like SwissADME estimate logP (2.1), aqueous solubility (−4.2 logS), and CYP450 inhibition.
  • Metabolite Identification : Use MetaSite to predict Phase I metabolites (e.g., morpholino N-oxidation) .

Q. Key Parameters :

PropertyPredicted ValueRelevance
LogP2.1Blood-brain barrier penetration
Plasma Protein Binding89%Free fraction for activity
t₁/₂ (Half-Life)3.2 hoursDosing frequency

How does the morpholino group influence the compound’s reactivity compared to similar derivatives?

Basic Research Focus
The morpholino moiety enhances:

  • Solubility : Polar oxygen atoms improve aqueous solubility vs. piperidine analogs.
  • Metabolic Stability : Resistance to CYP450 oxidation due to electron-withdrawing effects.

Q. Comparative Data :

DerivativeSolubility (mg/mL)CYP3A4 t₁/₂ (min)
Morpholino variant1.845
Piperidine variant0.312

What are the challenges in crystallizing this compound, and how are they mitigated?

Q. Advanced Research Focus

  • Polymorphism Risk : Slow evaporation from ethanol/water mixtures yields stable Form I crystals.
  • Twinned Data : Use SHELXL for refinement, applying TWIN and BASF commands .

Q. Crystallographic Data :

ParameterValue
Space GroupP2₁/c
R-factor0.042
Resolution (Å)1.2

How can researchers validate synthetic intermediates using hyphenated analytical techniques?

Q. Basic Research Focus

  • LC-MS/MS : Monitor reaction progress in real-time (e.g., [M+H]⁺ at m/z 215.0942 for intermediates).
  • IR Spectroscopy : Confirm carbonyl stretches (1707 cm⁻¹) and indole N-H bonds (3308 cm⁻¹) .

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